N-チアゾール-2-イル-スクシンアミド酸

説明

N-Thiazol-2-yl-succinamic acid is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

科学的研究の応用

N-Thiazol-2-yl-succinamic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

作用機序

Target of Action

N-Thiazol-2-yl-succinamic acid, also known as N-(thiazol-2-yl)benzenesulfonamides, is a hybrid antimicrobial that combines the effect of two or more agents . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its targets by combining thiazole and sulfonamide, groups with known antibacterial activity . It exhibits potent antibacterial activity in isolation and in complex with the cell-penetrating peptide octaarginine .

Biochemical Pathways

It’s known that thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells . This suggests that the compound has a significant impact on the molecular and cellular levels.

Action Environment

It’s known that the compound’s antibacterial activity is influenced by the presence of thiazole and sulfonamide moieties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Thiazol-2-yl-succinamic acid typically involves the reaction of thiazole derivatives with succinic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N-Thiazol-2-yl-succinamic acid often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

N-Thiazol-2-yl-succinamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

類似化合物との比較

Similar Compounds

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Bleomycin: An antineoplastic drug.

Tiazofurin: An antineoplastic drug.

Uniqueness

N-Thiazol-2-yl-succinamic acid is unique due to its versatile chemical reactivity and wide range of applications. Unlike some similar compounds, it can undergo multiple types of chemical reactions, making it a valuable intermediate in various synthetic pathways .

生物活性

N-Thiazol-2-yl-succinamic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

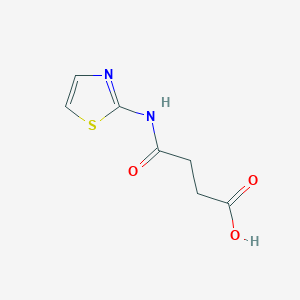

Chemical Structure and Properties

N-Thiazol-2-yl-succinamic acid is a thiazole derivative characterized by a thiazole ring attached to a succinamic acid moiety. Its chemical structure can be represented as follows:

The compound is known for its moderate solubility in organic solvents, which facilitates its use in various biological assays.

Antimicrobial Properties

Research indicates that N-Thiazol-2-yl-succinamic acid exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membrane integrity, leading to cell lysis.

Table 1: Antimicrobial Activity of N-Thiazol-2-yl-succinamic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that N-Thiazol-2-yl-succinamic acid could be a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, N-Thiazol-2-yl-succinamic acid has also shown antifungal activity. Studies have demonstrated its effectiveness against various fungi, including Candida species. The compound appears to inhibit fungal growth by targeting specific metabolic pathways essential for fungal survival.

Table 2: Antifungal Activity of N-Thiazol-2-yl-succinamic Acid

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The biological activity of N-Thiazol-2-yl-succinamic acid can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly those critical for cell wall synthesis in bacteria and ergosterol synthesis in fungi.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within microbial cells, further contributing to its antimicrobial effects.

Study on Anticancer Activity

Recent studies have explored the potential anticancer properties of N-Thiazol-2-yl-succinamic acid. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Table 3: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 18.0 |

The mechanism behind this activity appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Docking Studies

Molecular docking studies have provided insights into the interaction between N-Thiazol-2-yl-succinamic acid and target proteins involved in microbial resistance and cancer progression. These studies indicate that the compound binds effectively to active sites of key enzymes, supporting its role as a potential therapeutic agent.

特性

IUPAC Name |

4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMGZMBKMJRZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292202 | |

| Record name | N-Thiazol-2-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19692-00-3 | |

| Record name | 19692-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Thiazol-2-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。